3,4-Dimethoxy-2-methylphenylboronic acid
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Overview
Description
(3,4-Dimethoxy-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxy-2-methylphenyl)boronic acid typically involves the reaction of 3,4-dimethoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
(3,4-Dimethoxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-dimethoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boron atom in the boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylboronic acid
- 2,4-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methyl-4-cyanophenylboronic acid
Uniqueness
(3,4-Dimethoxy-2-methylphenyl)boronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex biaryl structures .
Properties
Molecular Formula |
C9H13BO4 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
(3,4-dimethoxy-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5,11-12H,1-3H3 |
InChI Key |
YPMGZCRTNJLUCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)C)(O)O |
Origin of Product |
United States |
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